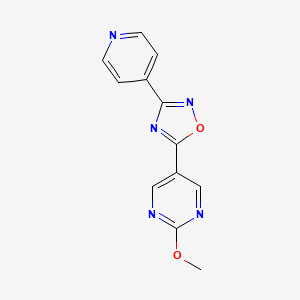

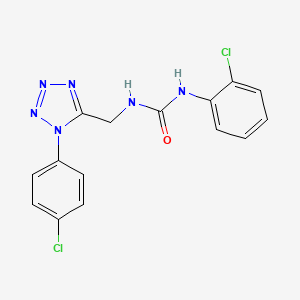

5-(2-Methoxypyrimidin-5-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions with the introduction of various substituents to achieve the desired molecular architecture. For instance, the synthesis of methyl 4-aminopyrrole-2-carboxylates as described in paper involves a relay catalytic cascade reaction using a binary catalytic system. Similarly, novel oxadiazole derivatives are synthesized from carboxylic acid and ethyl carboxylate, as mentioned in paper . These methods highlight the complexity and versatility of synthetic approaches in creating oxadiazole derivatives.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like oxadiazoles is often elucidated using techniques such as X-ray diffraction, as seen in paper , where the spatial structure of a compound was determined. Theoretical calculations, including Hartree-Fock (HF) and Density Functional Theory (DFT), are also employed to predict structural parameters and vibrational frequencies, as demonstrated in paper . These analyses are crucial for understanding the three-dimensional arrangement of atoms within the molecule and predicting its reactivity and interactions.

Chemical Reactions Analysis

The chemical reactivity of oxadiazole derivatives can be inferred from the types of reactions they undergo. For example, the relay catalytic cascade reaction mentioned in paper and the synthesis of oxadiazole derivatives in paper suggest that these compounds can participate in nucleophilic substitution and catalytic reduction reactions. The reactivity is also influenced by the substituents present on the heterocyclic ring, which can be strategically modified to achieve desired chemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. The absorption and emission spectra of these compounds, as investigated in paper , are dependent on the substituents attached to the heterocyclic core. The solvent polarity can also affect these properties, indicating the sensitivity of oxadiazole derivatives to their environment. Additionally, the cytotoxicity of these compounds, as explored in paper , is a critical chemical property when considering their potential as anticancer agents.

Aplicaciones Científicas De Investigación

Electronic and Material Science Applications

An Efficient Hole-Blocking Material for Organic Light-Emitting Diodes (OLEDs) : The oxadiazole-containing compound serves as an effective hole-blocking material in OLEDs, improving device efficiency. This application demonstrates the compound's utility in enhancing the performance of electronic devices through material science innovation (Wang et al., 2001).

Antimicrobial and Anticancer Agents

Synthesis as Antimicrobial and Anticancer Agents : A new series of oxadiazole analogues synthesized from 2-aminopyridine exhibited significant antimicrobial and anticancer activities. This highlights the potential of oxadiazole derivatives in developing novel therapeutic agents with selective toxicity towards cancer cells and pathogens (Ahsan & Shastri, 2015).

Antimicrobial Activity

Antimicrobial Activity of Oxadiazole Derivatives : New derivatives containing oxadiazole rings were synthesized and found to exhibit strong antimicrobial activity. These findings suggest the compound's relevance in the design of new antimicrobial agents to combat resistant strains of bacteria and fungi (Krolenko, Vlasov, & Zhuravel, 2016).

Chemical Synthesis and Structural Analysis

Chemical Synthesis and Structural Analysis : Studies on the conversion of related pyrimidine compounds and their interactions underline the chemical versatility and potential for structural modification of oxadiazole derivatives. These studies provide insights into the compound's chemical behavior and applications in developing new chemical entities (Biffin, Brown, & Porter, 1968).

Anti-inflammatory and Anti-cancer Activities

Synthesis of Derivatives with Anti-inflammatory and Anti-cancer Activities : The development of novel derivatives of the oxadiazole ring has shown promising anti-inflammatory and anti-cancer activities. This application underscores the potential of such compounds in therapeutic development, providing a basis for future pharmacological studies (Nagaraju et al., 2020).

Propiedades

IUPAC Name |

5-(2-methoxypyrimidin-5-yl)-3-pyridin-4-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N5O2/c1-18-12-14-6-9(7-15-12)11-16-10(17-19-11)8-2-4-13-5-3-8/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFYBRPAAOKLELO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)C2=NC(=NO2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Methoxypyrimidin-5-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-Tert-butylphenoxy)ethyl]indole-2,3-dione](/img/structure/B2509192.png)

![N-(benzo[d]thiazol-2-yl)-2-((6,8-dimethyl-2-neopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2509193.png)

![1-[5-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2509197.png)

![1-(2-(2-hydroxyethoxy)ethyl)-2-imino-10-methyl-5-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2509200.png)

![2-Chloro-N-[[3-(trifluoromethyl)-1,2-oxazol-4-yl]methyl]propanamide](/img/structure/B2509202.png)

![(Z)-N-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide](/img/structure/B2509207.png)

![N~2~-(furan-2-ylmethyl)-N-[2-(methoxycarbonyl)phenyl]-alpha-asparagine](/img/structure/B2509214.png)